molecular formula C24H21ClN4O4 B11229727 N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide

Cat. No.: B11229727
M. Wt: 464.9 g/mol
InChI Key: LRWNVMRTLVXXOD-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyridopyrimidines

Properties

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4/c1-14-11-15(2)26-22-21(14)23(31)28(13-20(30)27-17-8-6-7-16(25)12-17)24(32)29(22)18-9-4-5-10-19(18)33-3/h4-12H,13H2,1-3H3,(H,27,30)

InChI Key

LRWNVMRTLVXXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NC4=CC(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 2-methoxybenzaldehyde, and other reagents. The reaction conditions may involve:

    Condensation reactions: Combining the starting materials under acidic or basic conditions.

    Cyclization reactions: Forming the pyridopyrimidine ring system.

    Acylation reactions: Introducing the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyridopyrimidine derivative, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the manufacture of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: Binding to the active site of an enzyme.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyridopyrimidine derivatives: Compounds with similar core structures.

    Chlorophenyl derivatives: Compounds with similar substituents.

Uniqueness

N-(3-CHLOROPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

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